N'-(3,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide
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Description
N'-(3,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C24H28F2N4O3 and its molecular weight is 458.51. The purity is usually 95%.
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Scientific Research Applications
Hemostatic Properties of Related Compounds
A study focused on the synthesis of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides, revealing their potential as hemostatics. These compounds, notably featuring morpholine and 2-(3,4-dimethoxyphenyl)ethylamine radicals and lacking substitution at the amide fragment, showed a capability to decrease blood coagulation time by 14-16% (Limanskii et al., 2009). This suggests that compounds with similar structural features could have applications in modulating blood coagulation.
Catalytic Applications in Chemical Synthesis
Research on the N-methylation of quinolines using CO2 and H2 highlighted the effectiveness of Ru-triphos complexes in catalyzing these reactions, achieving up to 99% yield for the desired products. This underscores the utility of related compounds in facilitating N-methylation reactions, a key step in the synthesis of many pharmacologically relevant molecules (He et al., 2017).
Enantioselective Hydrogenation
Another study explored the enantioselective hydrogenation of quinolines, producing 1,2,3,4-tetrahydroquinolines with high enantiomeric excess. This process is significant for the synthesis of biologically active tetrahydroquinolines, demonstrating the critical role of catalysts in achieving high selectivity and efficiency in hydrogenation reactions (Wang et al., 2011).
Synthesis and Binding Affinity in Neurological Applications
In the realm of neurological research, the synthesis of dopamine agonists based on N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines highlights the investigation into compounds with potential dopamine-like activities. This research contributes to understanding the structural requirements for dopamine agonist properties, which could inform the design of new therapeutic agents for neurological conditions (Jacob et al., 1981).
Antibacterial Properties
The design and synthesis of novel fluoroquinolones with potent antibacterial activities against both Gram-positive and Gram-negative bacteria exemplify the ongoing efforts to discover new antimicrobial agents. Structural modifications, as seen in these compounds, can significantly enhance antibacterial potency, underscoring the importance of chemical synthesis in drug development (Kuramoto et al., 2003).
Properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F2N4O3/c1-29-8-2-3-16-13-17(4-7-21(16)29)22(30-9-11-33-12-10-30)15-27-23(31)24(32)28-18-5-6-19(25)20(26)14-18/h4-7,13-14,22H,2-3,8-12,15H2,1H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZKBGGQNPTRRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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